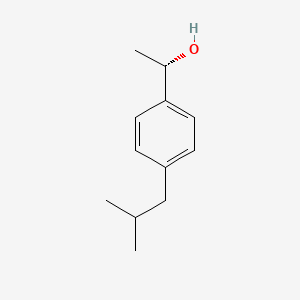
(1S)-1-(4-isobutylphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-[4-(2-methylpropyl)phenyl]ethan-1-ol is a chiral alcohol compound with a specific stereochemistry It is characterized by the presence of a phenyl ring substituted with a 2-methylpropyl group and an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(2-methylpropyl)phenyl]ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 1-[4-(2-methylpropyl)phenyl]ethanone, using chiral reducing agents to ensure the desired stereochemistry. Another method includes the use of asymmetric hydrogenation of the corresponding prochiral ketone.
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts to achieve high enantioselectivity and yield. The reaction conditions are optimized to ensure the efficient production of the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-[4-(2-methylpropyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: 1-[4-(2-methylpropyl)phenyl]ethanone
Reduction: 1-[4-(2-methylpropyl)phenyl]ethane
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1S)-1-[4-(2-methylpropyl)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial applications.
Mécanisme D'action
The mechanism of action of (1S)-1-[4-(2-methylpropyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl ring and the 2-methylpropyl group contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[4-(2-Methylpropyl)phenyl]ethanone: The ketone analog of the compound.
1-[4-(2-Methylpropyl)phenyl]ethane: The fully reduced analog.
Ibuprofen: A structurally related compound with similar substituents on the phenyl ring.
Uniqueness
(1S)-1-[4-(2-methylpropyl)phenyl]ethan-1-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and as a potential chiral ligand in catalysis.
Propriétés
Formule moléculaire |
C12H18O |
|---|---|
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
(1S)-1-[4-(2-methylpropyl)phenyl]ethanol |
InChI |
InChI=1S/C12H18O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10,13H,8H2,1-3H3/t10-/m0/s1 |
Clé InChI |
VLVILBSSXMZZCB-JTQLQIEISA-N |
SMILES isomérique |
C[C@@H](C1=CC=C(C=C1)CC(C)C)O |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


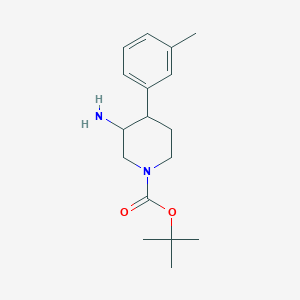
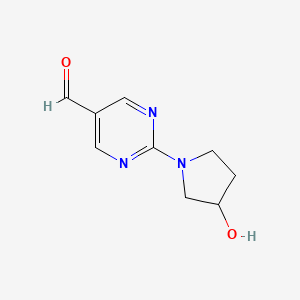
![(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine](/img/structure/B13175529.png)
![5-{5-Azaspiro[2.4]heptan-5-yl}furan-2-carbaldehyde](/img/structure/B13175535.png)

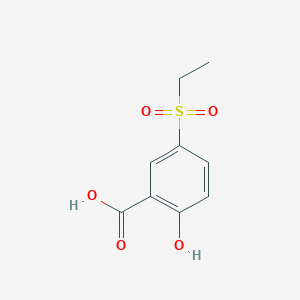
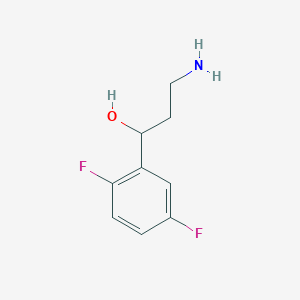
![9,9-Dimethyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13175567.png)
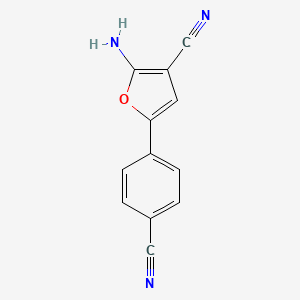

![3-[(Azetidin-1-yl)methyl]-4-bromoaniline](/img/structure/B13175581.png)



